3-fluoro-4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}benzonitrile
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Overview
Description
3-fluoro-4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}benzonitrile is a complex organic compound that features a unique combination of fluorine, azetidine, and benzonitrile groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
3-fluoro-4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-fluoro-4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its azetidine and benzonitrile moieties contribute to its versatility in synthetic applications and potential therapeutic uses.
Properties
IUPAC Name |
3-fluoro-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4/c1-13-22-18-4-2-3-5-19(18)24(13)16-11-23(12-16)10-15-7-6-14(9-21)8-17(15)20/h2-8,16H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBCCLVLBCCAIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)CC4=C(C=C(C=C4)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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